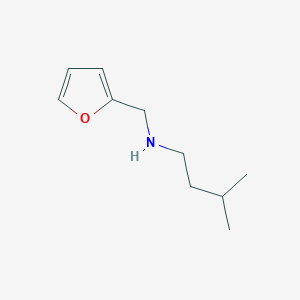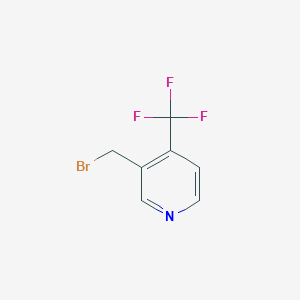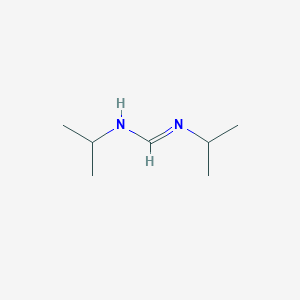
N-(3-Hydroxypropyl)acrylamide
概要
説明
N-(3-Hydroxypropyl)acrylamide, also known as 3-Acryloylamino-1-propanol, is a compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 . It is used in the preparation of hydrogels and has a certain hydrophilicity due to its chemical structure containing hydroxyl and acetone groups .
Synthesis Analysis
The synthesis of this compound involves changing the rheological properties of the printing solution with clay. By forming phytic acid cross-linked polyaniline conductive polymer network in situ on the poly (N-isopropyl acrylamide) matrix, 3D printing of thermally responsive conductive hybrid hydrogels was realized .Molecular Structure Analysis
The molecular structure of this compound contains an acrylic group, which is an alkene compound . The difference in molecular structure between the two determines their differences in properties and applications .Chemical Reactions Analysis
This compound has high hydrophilicity, is soluble in water, and has active groups, making it prone to chemical reactions with other substances . Acrylamide, on the other hand, has strong unsaturated properties and is easy to polymerize into polymers, exhibiting excellent high temperature and corrosion resistance .Physical And Chemical Properties Analysis
This compound is a colorless liquid and an important organic synthetic raw material . It has high hydrophilicity, is soluble in water, and has active groups .科学的研究の応用
1. Drug Delivery Systems
N-(3-Hydroxypropyl)acrylamide derivatives are extensively studied for their role in drug delivery systems. For instance, hydrogels containing thermosensitive N-(isopropyl)acrylamide derivatives have been developed for controlled drug delivery. The incorporation of hydrophilic co-monomers like N-(2-hydroxyethyl)acrylamide can affect the release rate of drugs, as observed in a study by Gasztych, Komsa, and Musia (2019). This study demonstrated that the formulated hydrogels could release lower amounts of the model drug naproxen sodium compared to control formulations (Gasztych, Komsa, & Musia, 2019).
2. Bioengineering Applications
In bioengineering, polymers like poly(N-isopropyl acrylamide) (pNIPAM), which are closely related to this compound, have been utilized for various applications. These include the nondestructive release of biological cells and proteins. Cooperstein and Canavan (2010) highlighted the use of pNIPAM substrates in studying the extracellular matrix, cell sheet engineering, tumor spheroid formation, and bioadhesion studies (Cooperstein & Canavan, 2010).
3. Polymerization Techniques
The controlled polymerization of N-(isopropylacrylamide), which shares structural similarities with this compound, has been a subject of interest. Convertine et al. (2004) reported on the conditions enabling the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide. This study is essential for understanding the polymerization characteristics of related acrylamide derivatives (Convertine et al., 2004).
4. Tissue Engineering Applications
Poly(N-isopropyl acrylamide)-based scaffolds, which are similar in structure to this compound, have been developed for tissue engineering. These scaffolds, as reported by Galperin, Long, and Ratner (2010), are notable for their degradability, controlled porosity, and thermoresponsive properties, making them suitable for applications in tissue engineering (Galperin, Long, & Ratner, 2010).
Safety and Hazards
将来の方向性
N-(3-Hydroxypropyl)acrylamide has potential applications in biomedical and pharmaceutical areas, especially for site-specific drug delivery systems . It can also be used in the preparation of hydrogels for use in various applications such as tissue engineering, biomedical, and sensing applications .
作用機序
Mode of Action
It’s known that acrylamide derivatives can form covalent bonds with proteins and other biological molecules, altering their function . This interaction could potentially lead to changes in cellular processes, although the specifics would depend on the particular targets involved.
Biochemical Pathways
For instance, acrylamide derivatives have been studied for their role in drug delivery systems, where they can affect the distribution and metabolism of therapeutic agents .
Pharmacokinetics
The presence of the acrylamide group could also influence its metabolism, as acrylamides can be metabolized by various enzymes in the body .
Result of Action
For instance, it could potentially alter protein function, influence cellular signaling pathways, or affect the distribution and efficacy of therapeutic agents .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3-Hydroxypropyl)acrylamide. Factors such as pH, temperature, and the presence of other biological molecules could potentially affect the compound’s stability and its interactions with its targets. Moreover, the compound’s action could also be influenced by the specific biological environment in which it’s present .
生化学分析
Biochemical Properties
N-(3-Hydroxypropyl)acrylamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves its binding with enzymes such as cytochrome P450, which is responsible for its biotransformation . Additionally, this compound can interact with glutathione S-transferase, facilitating its conjugation with glutathione . These interactions are essential for the compound’s metabolism and detoxification processes within the body.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation and apoptosis . Furthermore, this compound has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins . These effects highlight the compound’s potential in influencing cellular functions and its relevance in biomedical research.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, this compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . Additionally, the compound can induce changes in gene expression by interacting with DNA and transcription factors . These molecular interactions are critical for understanding the compound’s biochemical effects and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been associated with alterations in cellular processes, including changes in cell proliferation and apoptosis . These temporal effects are crucial for understanding the compound’s behavior in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity . Studies have reported threshold effects, where the compound exhibits a dose-dependent response, with higher doses causing adverse effects such as neurotoxicity and hepatotoxicity . Understanding the dosage effects of this compound is essential for determining its safety and efficacy in biomedical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its biotransformation by cytochrome P450 enzymes . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body. Additionally, this compound can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be efficiently transported across cell membranes and distributed to various cellular compartments . This distribution is essential for its biochemical activity and therapeutic potential. Additionally, this compound can accumulate in specific tissues, influencing its localization and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications .
特性
IUPAC Name |
N-(3-hydroxypropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-6(9)7-4-3-5-8/h2,8H,1,3-5H2,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMHQYNMVKDBFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
44817-99-4 | |
| Record name | N-(3-hydroxypropyl)prop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indole,5-[2-(phenylmethoxy)ethoxy]-](/img/structure/B3138086.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B3138096.png)


![2-[[(2-phenoxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3138129.png)
![2-[[[2-(4-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3138130.png)
![2-[[[2-(4-Bromophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3138133.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylamine](/img/structure/B3138141.png)


![4-{[(2-Methylpropyl)amino]methyl}phenol](/img/structure/B3138172.png)
![2-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3138180.png)